molecular formula C19H22N2O2S B6605798 ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 1131599-17-1

ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No. B6605798
CAS RN: 1131599-17-1
M. Wt: 342.5 g/mol
InChI Key: MIQKGARZIBKAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate (ETBT) is an organic compound that has been studied extensively in recent years due to its potential applications in a range of scientific research areas. ETBT is a derivative of thiazole and has a unique and complex molecular structure. This structure is key to the compound’s interesting properties, which make it a useful tool in a wide range of scientific research applications.

Scientific Research Applications

Ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has been studied extensively due to its potential applications in a range of scientific research areas. For example, it has been used as a reagent in the synthesis of novel compounds with potential biological activities. It has also been used in the synthesis of novel heterocyclic compounds and as a catalyst for various organic reactions. In addition, ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has been used as a starting material for the synthesis of various organic compounds and as a reagent for the preparation of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is not fully understood. However, it is believed that the compound acts as a catalyst for various chemical reactions. In particular, it is thought to act as a nucleophile, donating electrons to the reaction center and stabilizing the transition state of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate are not well understood. However, it has been suggested that the compound may have anti-inflammatory and anti-oxidant properties. In addition, it has been proposed that ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate may be useful in the treatment of certain cancers, as well as in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate in lab experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is relatively stable and can be stored for long periods of time. However, ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is not suitable for use in all experiments, as it is not water-soluble and can be toxic in high concentrations.

Future Directions

There are numerous potential future directions for ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate research. For example, further research could be conducted into its potential applications in the synthesis of novel compounds with potential biological activities. In addition, further research could be conducted into its potential use as a catalyst for various organic reactions. Furthermore, further research could be conducted into its potential use as a starting material for the synthesis of various organic compounds and as a reagent for the preparation of pharmaceuticals. Finally, further research could be conducted into its potential biochemical and physiological effects, as well as its potential use in the treatment of certain diseases.

Synthesis Methods

Ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can be synthesized through the reaction of ethyl 6-chloro-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate (ECMC) and 4-tert-butylphenol. This reaction is catalyzed by a strong base such as sodium hydride, and is usually carried out in an inert atmosphere such as nitrogen. The reaction yields ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate in a high yield of up to 95%.

properties

IUPAC Name

ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-6-23-17(22)16-12(2)21-11-15(20-18(21)24-16)13-7-9-14(10-8-13)19(3,4)5/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQKGARZIBKAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.